molecular formula C14H13BrN4OS B4890948 4-(4-methoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide

4-(4-methoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B4890948
M. Wt: 365.25 g/mol
InChI Key: HAASFYQIQXWXIK-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that features a combination of methoxyphenyl, pyrimidinyl, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide typically involves multi-step organic reactions. One common method includes the initial formation of the thiazole ring, followed by the introduction of the pyrimidine and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.

For example, the synthesis might start with the reaction of 4-methoxyphenylboronic acid with a suitable thiazole precursor under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrimidine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Pyrimidine derivatives with base catalysts like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized products.

Scientific Research Applications

4-(4-methoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate interaction . Additionally, it may modulate signaling pathways involved in inflammation and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-1H-indoles
  • 5-(4-methoxyphenyl)-1H-imidazoles
  • N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide

Uniqueness

Compared to these similar compounds, 4-(4-methoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in various research applications .

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS.BrH/c1-19-11-5-3-10(4-6-11)12-9-20-14(17-12)18-13-15-7-2-8-16-13;/h2-9H,1H3,(H,15,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAASFYQIQXWXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=CC=N3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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